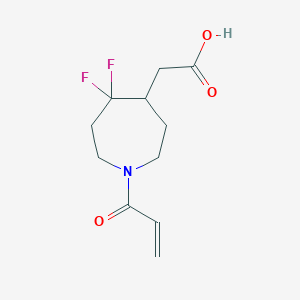
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid, also known as DFPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFPA belongs to the family of azepane derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用機序
The mechanism of action of 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neurotransmitter release and neuronal excitability, and their dysfunction has been linked to various neurological and psychiatric disorders. This compound has been shown to enhance the activity of GABA receptors, which may contribute to its anxiolytic and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic, neuroprotective, and anticancer properties. In animal models, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity, which may have implications for the treatment of neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which may have implications for the development of new anticancer drugs.
実験室実験の利点と制限
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has several advantages for lab experiments, including its high potency and selectivity for GABA receptors. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on 2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in various fields. In neuroscience, this compound may have applications for the treatment of anxiety disorders and other neurological disorders. In cancer research, this compound may have applications for the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential advantages and limitations for therapeutic use.
合成法
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid can be synthesized through a multi-step process that involves the reaction of 5,5-difluoro-1-penten-3-ol with 4-aminobutyric acid. The resulting product is then subjected to various reactions, including acylation and cyclization, to yield this compound. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
2-(5,5-Difluoro-1-prop-2-enoylazepan-4-yl)acetic acid has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and other neurological disorders. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-(5,5-difluoro-1-prop-2-enoylazepan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-2-9(15)14-5-3-8(7-10(16)17)11(12,13)4-6-14/h2,8H,1,3-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIHBAGEZFBONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C(CC1)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)

![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)
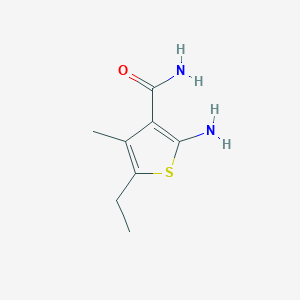
![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)
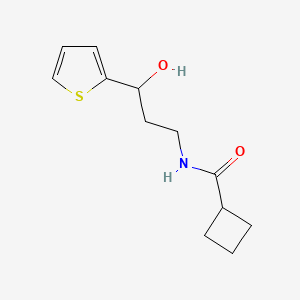
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645842.png)
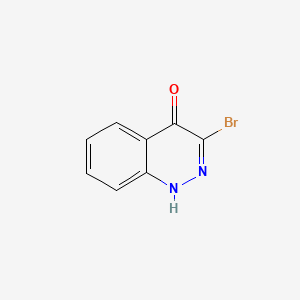
![(Z)-8-(4-methoxyphenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2645845.png)
![[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2645847.png)

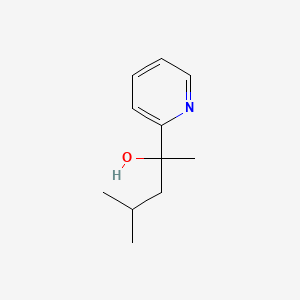
![(E)-N-[1-(2-Methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2645851.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)